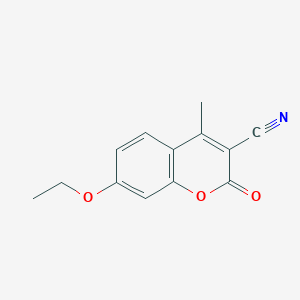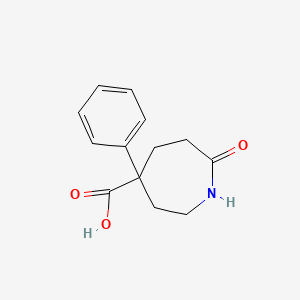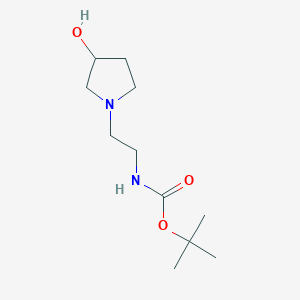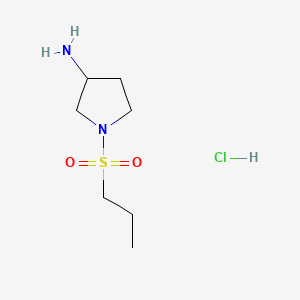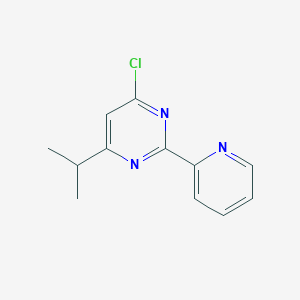
2-(1-Ethylpiperidin-4-yl)ethanamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Ethylpiperidin-4-yl)ethanamine dihydrochloride is a chemical compound with the molecular formula C9H20N2·2HCl It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethylpiperidin-4-yl)ethanamine dihydrochloride typically involves the alkylation of piperidine derivatives. One common method is the reaction of 1-ethylpiperidine with ethylene oxide, followed by the addition of hydrochloric acid to form the dihydrochloride salt. The reaction conditions usually involve:
Temperature: Room temperature to 50°C
Solvent: Anhydrous ethanol or methanol
Catalyst: Acidic catalysts like hydrochloric acid
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes:
Raw Materials: 1-ethylpiperidine, ethylene oxide, hydrochloric acid
Reaction Conditions: Controlled temperature and pressure
Purification: Crystallization and filtration to obtain the pure dihydrochloride salt
化学反応の分析
Types of Reactions
2-(1-Ethylpiperidin-4-yl)ethanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to secondary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids
Reduction: Lithium aluminum hydride or sodium borohydride
Substitution: Alkyl halides or acyl chlorides
Major Products Formed
Oxidation: N-oxides
Reduction: Secondary amines
Substitution: Various substituted piperidine derivatives
科学的研究の応用
2-(1-Ethylpiperidin-4-yl)ethanamine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential effects on neurotransmitter systems.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates.
作用機序
The mechanism of action of 2-(1-Ethylpiperidin-4-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-(1-Methylpiperidin-4-yl)ethanamine
- 2-(1-Isopropylpiperidin-4-yl)ethanamine
- 2-(4-Ethylpiperidin-1-yl)ethanamine
Uniqueness
2-(1-Ethylpiperidin-4-yl)ethanamine dihydrochloride is unique due to its specific ethyl substitution on the piperidine ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it valuable for specific research applications.
特性
分子式 |
C9H22Cl2N2 |
|---|---|
分子量 |
229.19 g/mol |
IUPAC名 |
2-(1-ethylpiperidin-4-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C9H20N2.2ClH/c1-2-11-7-4-9(3-6-10)5-8-11;;/h9H,2-8,10H2,1H3;2*1H |
InChIキー |
MDTQVPGWQOLNRR-UHFFFAOYSA-N |
正規SMILES |
CCN1CCC(CC1)CCN.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





